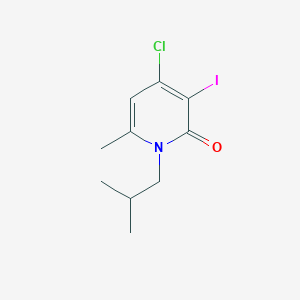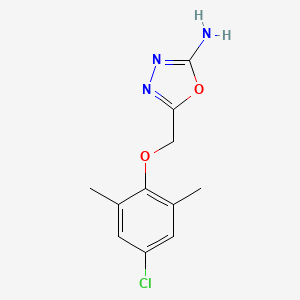
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a phenoxy group substituted with chlorine and methyl groups, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chloro-2,6-dimethylphenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
科学的研究の応用
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-(4-Chloro-2,6-dimethylphenoxy)-3,5-difluorobenzoic acid
- 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline hydrochloride
Uniqueness
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry and drug development.
特性
分子式 |
C11H12ClN3O2 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC名 |
5-[(4-chloro-2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-3-8(12)4-7(2)10(6)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15) |
InChIキー |
QHHCACQTLQBPAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B11779423.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
![Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate](/img/structure/B11779439.png)

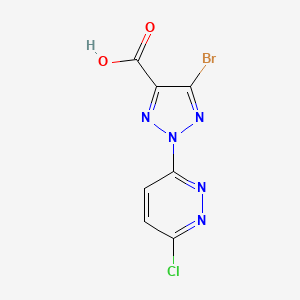
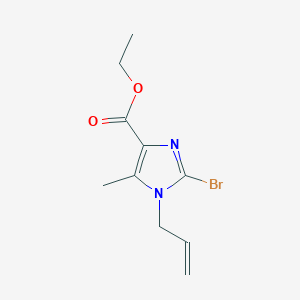
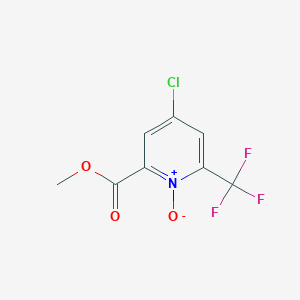
![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)
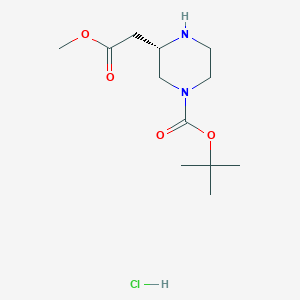
![6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride](/img/structure/B11779486.png)

